N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an ethyl chain, and a benzoxadiazole ring with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core One common method involves the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and detection of biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)-N-(4-methoxyphenyl)thiophene-2-acetamide
- 2,4-disubstituted arylthiazoles
Uniqueness
N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12FN3O3S |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12FN3O3S/c1-9(10-5-7-11(15)8-6-10)18-22(19,20)13-4-2-3-12-14(13)17-21-16-12/h2-9,18H,1H3 |
InChI Key |
SXGVHQZHNALSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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